REACTION_CXSMILES
|
[C:1]1([NH:7][C:8]2[CH:13]=[CH:12][C:11]([C:14]3[CH:19]=[CH:18][C:17]([NH:20][C:21]4[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=4)=[CH:16][CH:15]=3)=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.I[C:28]1[CH:29]=[C:30]([CH3:34])[CH:31]=[CH:32][CH:33]=1.C(=O)([O-])[O-].[K+].[K+].[CH3:41]S(C)=O.[CH:45]1[CH:50]=[CH:49][CH:48]=[CH:47][CH:46]=1>[Cu]>[C:21]1([N:20]([C:32]2[CH:33]=[CH:28][CH:29]=[C:30]([CH3:34])[CH:31]=2)[C:17]2[CH:18]=[CH:19][C:14]([C:11]3[CH:12]=[CH:13][C:8]([N:7]([C:45]4[CH:50]=[CH:49][CH:48]=[CH:47][CH:46]=4)[C:1]4[CH:6]=[CH:5][CH:4]=[C:3]([CH3:41])[CH:2]=4)=[CH:9][CH:10]=3)=[CH:15][CH:16]=2)[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
336 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)NC1=CC=C(C=C1)C1=CC=C(C=C1)NC1=CC=CC=C1
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Name
|
|
Quantity
|
550 g
|
Type
|
reactant
|
Smiles
|
IC=1C=C(C=CC1)C
|
Name
|
|
Quantity
|
550 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1500 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
2000 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
copper bronze
|
Quantity
|
50 g
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 5000 milliliter, round bottom, 3 necked flask fitted with a mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
The heterogeneous mixture is refluxed for 6 days
|
Duration
|
6 d
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
FILTRATION
|
Details
|
The dark slurry is then filtered
|
Type
|
EXTRACTION
|
Details
|
The filtrate is extracted 4 times with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Then the filtrate is dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
chromatographed
|
Type
|
CUSTOM
|
Details
|
Colorless crystals of the product are obtained
|
Type
|
CUSTOM
|
Details
|
by recrystallizing the product from n-octane
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)N(C1=CC=C(C=C1)C1=CC=C(C=C1)N(C1=CC(=CC=C1)C)C1=CC=CC=C1)C1=CC(=CC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |